molecular formula C19H15N5 B2995196 2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338418-45-4

2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2995196
CAS RN: 338418-45-4
M. Wt: 313.364
InChI Key: UHKYRYHKGKVNIQ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C19H15N5 and its molecular weight is 313.364. The purity is usually 95%.
BenchChem offers high-quality 2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

This compound has been the focus of research due to its potential in synthesizing novel polyheterocyclic compounds. Studies by Metwally, Abdallah, and Almabrook (2017) explore its reactivity with phenyl isothiocyanate, leading to the creation of novel compounds with significant structural interest. This research emphasizes the compound's utility as a precursor for synthesizing diverse polyheterocyclic compounds, which could have implications in various scientific and pharmaceutical applications. The structural confirmation of these compounds was achieved through elemental and spectral data analysis, highlighting the compound's versatility in heterocyclic chemistry (Metwally, Abdallah, & Almabrook, 2017).

Molecular Docking and Biological Screening

Research into novel pyridine and fused pyridine derivatives starting from related compounds has included treatments with various reagents to afford derivatives with potential biological activities. Flefel et al. (2018) conducted molecular docking screenings to evaluate these compounds' binding energies against GlcN-6-P synthase. This study demonstrates the compound's significance in the synthesis of biologically active molecules, with the molecular docking results suggesting moderate to good binding energies. Additionally, antimicrobial and antioxidant activities were observed, underscoring the potential of these derivatives in medicinal chemistry (Flefel et al., 2018).

Antiviral Evaluation

The compound's derivatives have also been explored for their antiviral properties. Shamroukh, Zaki, Morsy, Abdel‐Motti, and Abdel-Megeid (2007) synthesized novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1). This research suggests that the structural framework of the compound can be modified to produce derivatives with potential antiviral activities, offering insights into the development of new antiviral agents (Shamroukh et al., 2007).

Computational Chemistry and Synthesis of Fused Heterocycles

The compound and its derivatives have been subjects in computational chemistry to understand the regioselectivity of cyclocondensation reactions. Salem et al. (2015) used Density Functional Theory (DFT) to study the mechanisms of synthesis for pyrazolo[1,5-a]pyrimidine and related heterocycles. This work not only provides a theoretical foundation for the chemical reactivity of such compounds but also offers practical pathways for synthesizing complex heterocyclic systems, potentially useful in drug design and development (Salem et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemical substances, appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-12-4-6-15(7-5-12)9-16(10-20)18-17(11-21)19-22-13(2)8-14(3)24(19)23-18/h4-9H,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKYRYHKGKVNIQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NN3C(=CC(=NC3=C2C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NN3C(=CC(=NC3=C2C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

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